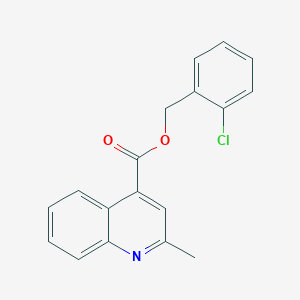
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxylates, which are known for their diverse biological activities such as antimicrobial, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in microorganisms and cancer cells. It may also interfere with the viral replication cycle by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate in lab experiments include its potent antimicrobial, antitumor, and antiviral activities. It is also relatively easy to synthesize and purify. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate. One direction is to investigate its potential use as an antiviral agent against emerging viruses such as COVID-19. Another direction is to explore its potential use in combination therapy with other antimicrobial, antitumor, and anti-inflammatory agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-chlorobenzyl 2-methyl-4-quinolinecarboxylate involves the reaction between 2-chlorobenzyl chloride and 2-methyl-4-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzyl 2-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, it has been shown to possess antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been investigated for its potential use as an antiviral agent against various viruses including HIV, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-10-15(14-7-3-5-9-17(14)20-12)18(21)22-11-13-6-2-4-8-16(13)19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQURBINKIYRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 2-methylquinoline-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

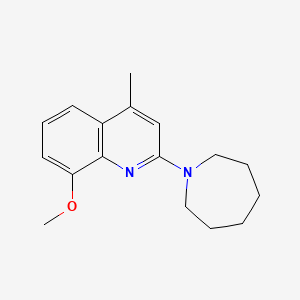

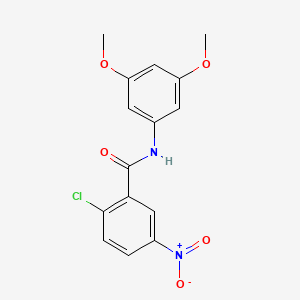
![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
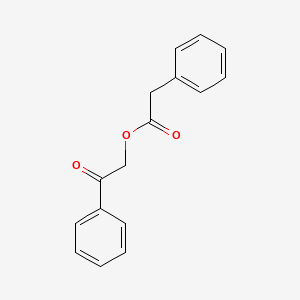
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

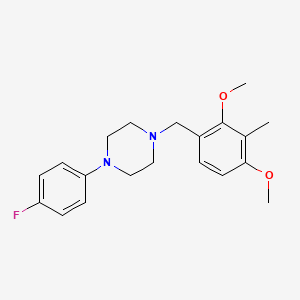
![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)